Pyridine, 2,4-bis(phenylsulfonyl)-

Description

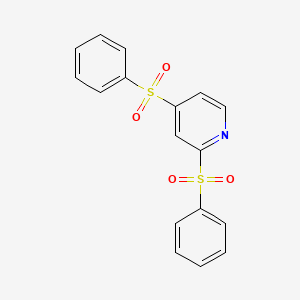

Structure

3D Structure

Properties

CAS No. |

56460-66-3 |

|---|---|

Molecular Formula |

C17H13NO4S2 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2,4-bis(benzenesulfonyl)pyridine |

InChI |

InChI=1S/C17H13NO4S2/c19-23(20,14-7-3-1-4-8-14)16-11-12-18-17(13-16)24(21,22)15-9-5-2-6-10-15/h1-13H |

InChI Key |

QQXYXJRMIDRLSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pyridine, 2,4 Bis Phenylsulfonyl

Direct Functionalization Approaches of Pyridine (B92270) Rings

Direct functionalization methods involve the introduction of phenylsulfonyl groups onto an existing pyridine scaffold. These routes are often the most straightforward, leveraging the inherent reactivity of the pyridine ring, which is activated towards certain transformations.

Nucleophilic Aromatic Substitution with Sulfonyl Sources

Nucleophilic aromatic substitution (SNAr) stands as a primary and highly effective method for the synthesis of Pyridine, 2,4-bis(phenylsulfonyl)-. This approach typically involves the reaction of a dihalopyridine, such as 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine (B189624), with a suitable sulfonyl nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom and the halogen substituents activates the C-2 and C-4 positions, making them susceptible to attack by nucleophiles.

The key nucleophile in this context is the benzenesulfinate (B1229208) anion (PhSO2-), commonly sourced from stable salts like sodium benzenesulfinate (PhSO2Na). The reaction proceeds via a two-step addition-elimination mechanism. The sulfinate anion attacks the electron-deficient carbon atom at the 2- or 4-position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the sulfonyl group. In the subsequent step, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring and yielding the phenylsulfonyl-substituted pyridine.

The synthesis of the target compound, Pyridine, 2,4-bis(phenylsulfonyl)-, would necessitate a double substitution on a 2,4-dihalopyridine. The reaction conditions, such as solvent and temperature, are crucial for achieving high yields. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) are typically employed to facilitate the reaction. Research on related systems has shown that microwave irradiation can dramatically reduce reaction times for SNAr on halopyridines, often completing within minutes with high yields sci-hub.se. While the reactivity order of halogens as leaving groups can vary depending on the nucleophile, for many SNAr reactions on pyridine, the order is F > Cl > Br > I, as the first step (nucleophilic attack) is often rate-determining sci-hub.se.

| Reactant 1 | Reactant 2 | Product | Typical Solvents |

| 2,4-Dichloropyridine | Sodium benzenesulfinate | Pyridine, 2,4-bis(phenylsulfonyl)- | DMF, DMSO, NMP |

| 2,4-Dibromopyridine | Sodium benzenesulfinate | Pyridine, 2,4-bis(phenylsulfonyl)- | DMF, DMSO, NMP |

| 2,4-Difluoropyridine | Sodium benzenesulfinate | Pyridine, 2,4-bis(phenylsulfonyl)- | DMF, DMSO, NMP |

Electrochemical Sulfonylation of Pyridines

Electrochemical methods offer a modern and sustainable alternative for the C-H functionalization of pyridines, including sulfonylation. These reactions can often proceed under mild, catalyst-free, and oxidant-free conditions. Recent studies have demonstrated the feasibility of meta-C–H sulfonylation of pyridines using nucleophilic sulfinates through a redox-neutral dearomatization-rearomatization strategy nih.govbohrium.com.

This process involves an initial dearomative cycloaddition, followed by a hydrogen-evolution electrooxidative C-H sulfonation of the resulting intermediate nih.gov. In this sequence, the nucleophilic sulfinate undergoes preferential single-electron oxidation at the anode to form a sulfonyl radical. This radical then adds to an electron-rich dearomatized pyridine intermediate, leading to the formation of the C-S bond nih.gov. While this method has been primarily explored for meta-sulfonylation, the principles of electrochemical generation of sulfonyl radicals and their subsequent reaction with pyridine derivatives could potentially be adapted for the synthesis of 2,4-disubstituted analogs, depending on the starting materials and reaction conditions.

De Novo Synthesis through Cyclization Reactions

De novo synthesis involves the construction of the pyridine ring from acyclic precursors. This strategy is particularly valuable when the desired substitution pattern is difficult to achieve through direct functionalization.

Construction of Pyridine Ring with Bis(sulfonyl) Moieties

The synthesis of the pyridine ring with pre-installed bis(sulfonyl) functionalities can be approached through various cyclization strategies. One such method involves the [4+2] cycloaddition (Diels-Alder reaction) of suitably substituted dienes and dienophiles. For instance, a convergent strategy for synthesizing multisubstituted pyridines has been developed using the cycloaddition of vinylallenes with arylsulfonyl cyanides nih.gov. This reaction initially forms isopyridine cycloadducts, which then aromatize to the corresponding 2-sulfonylpyridine products upon heating or treatment with a base nih.gov. While this method directly introduces one sulfonyl group, the incorporation of a second sulfonyl group would require a precursor already containing a sulfonyl moiety or a subsequent functionalization step.

Another approach could involve the cyclization of ketoxime acetates. For example, 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been synthesized via an NH4I/Na2S2O4-mediated cyclization of ketoxime acetates orgsyn.org. This demonstrates that precursors with two electron-withdrawing groups can be effectively cyclized to form 2,4-disubstituted pyridines, suggesting the potential for a similar strategy with sulfonyl-containing building blocks.

Multicomponent Reactions Incorporating Sulfonyl-Substituted Precursors

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Various MCRs, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, are widely used for pyridine synthesis acsgcipr.org. These reactions typically involve the condensation of aldehydes, amines (often ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source), and 1,3-dicarbonyl compounds or their equivalents acsgcipr.org.

To synthesize Pyridine, 2,4-bis(phenylsulfonyl)-, one could envision an MCR strategy that utilizes a precursor bearing a phenylsulfonyl group. For example, a β-keto sulfone or a sulfonyl-substituted active methylene (B1212753) compound could potentially be used as one of the components. The challenge lies in designing an MCR that allows for the incorporation of two such sulfonyl-containing units or a single precursor with two sulfonyl groups at the correct positions to yield the desired 2,4-disubstituted product. While direct examples for the target molecule are scarce, the flexibility of MCRs offers a promising avenue for exploration bohrium.comnih.gov.

Precursor-Based Synthetic Routes

This strategy involves the synthesis of a pyridine derivative that already contains one or more functional groups, which are then chemically transformed to yield the final product. For Pyridine, 2,4-bis(phenylsulfonyl)-, a plausible precursor-based route would be the oxidation of a corresponding bis(phenylthio)pyridine.

The synthesis could begin with the nucleophilic aromatic substitution of 2,4-dichloropyridine with sodium thiophenoxide (PhSNa) to yield 2,4-bis(phenylthio)pyridine. This reaction is analogous to the one with sodium benzenesulfinate but often proceeds with greater ease due to the higher nucleophilicity of the thiophenoxide anion. The resulting thioether can then be oxidized to the desired sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H2O2), or potassium permanganate (B83412) (KMnO4). The oxidation must be carefully controlled to ensure complete conversion of both thioether groups to sulfones.

Oxidation of Bis(phenylthio) Analogs

A principal and well-established method for the formation of sulfones is the oxidation of their corresponding thioether precursors. In the context of Pyridine, 2,4-bis(phenylsulfonyl)-, this involves the synthesis of 2,4-bis(phenylthio)pyridine followed by its oxidation.

The initial step is the preparation of the bis(phenylthio)pyridine intermediate. This is typically achieved through a nucleophilic aromatic substitution reaction, where a dihalo-pyridine, such as 2,4-dichloropyridine, is reacted with sodium thiophenoxide. The thiophenoxide anion displaces the halide leaving groups to form the desired 2,4-bis(phenylthio)pyridine.

Once the bis(phenylthio) analog is obtained, the central step is the oxidation of the sulfide (B99878) linkages to sulfone groups. This transformation requires a potent oxidizing agent capable of donating two oxygen atoms to each sulfur atom. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and cleanliness.

Commonly used oxidizing agents for this type of transformation include:

Peroxy acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of sulfides to sulfones. Typically, at least two equivalents of the peroxy acid per sulfide group are required for complete oxidation.

Hydrogen peroxide: In the presence of a suitable catalyst, such as a metal oxide or a carboxylic acid, hydrogen peroxide can be a green and efficient oxidant.

Potassium permanganate (KMnO₄): This strong oxidizing agent can also effect the transformation, though careful control of reaction conditions is necessary to avoid over-oxidation or side reactions with the pyridine ring.

Oxone® (potassium peroxymonosulfate): This is a versatile and stable oxidizing agent that is often used for the conversion of sulfides to sulfones in a biphasic solvent system.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, chloroform, or acetic acid, at temperatures ranging from room temperature to reflux, depending on the chosen oxidant.

Table 1: Representative Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Reaction Conditions | Comments |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | High yielding, but can be expensive and potentially explosive. |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, reflux | Cost-effective and environmentally friendly, but may require a catalyst. |

| Potassium Permanganate (KMnO₄) | Acetone/water, controlled temperature | Powerful oxidant, requires careful monitoring to prevent side reactions. |

| Oxone® | Methanol/water, room temperature | Stable, easy to handle, and effective for a wide range of substrates. |

Conversion of Other Functional Groups to Phenylsulfonyl

An alternative and more direct approach to Pyridine, 2,4-bis(phenylsulfonyl)- involves the direct introduction of the phenylsulfonyl group by displacing other functional groups on the pyridine ring. This method bypasses the need to handle thioether intermediates and their subsequent oxidation.

A common strategy is the nucleophilic aromatic substitution (SNAr) reaction of a dihalo-pyridine with a sulfinate salt. For the synthesis of the target compound, 2,4-dichloropyridine or 2,4-dibromopyridine would be the starting material of choice. The reaction with two equivalents of sodium benzenesulfinate in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures leads to the direct formation of Pyridine, 2,4-bis(phenylsulfonyl)-.

The reactivity of the halogen at the 2- and 4-positions of the pyridine ring is crucial for the success of this reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack. Generally, the 4-position is more susceptible to nucleophilic attack than the 2-position.

A related approach involves starting with pyridine-2,4-disulfonic acid or its corresponding sulfonyl chlorides. The sulfonic acid groups can be converted to sulfonyl chlorides, which are then reacted with benzene (B151609) under Friedel-Crafts conditions to form the desired diaryl sulfones. However, this method can be challenging due to the harsh reaction conditions and potential for side reactions.

Table 2: Starting Materials for Direct Phenylsulfonylation

| Starting Material | Reagent | Typical Reaction Conditions |

|---|---|---|

| 2,4-Dichloropyridine | Sodium benzenesulfinate | DMF or DMSO, 100-150 °C |

| 2,4-Dibromopyridine | Sodium benzenesulfinate | DMF or DMSO, 100-150 °C |

| Pyridine-2,4-disulfonyl chloride | Benzene, AlCl₃ | Anhydrous conditions, reflux |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing Pyridine, 2,4-bis(phenylsulfonyl)- efficiently and with high purity. The key parameters that can be adjusted to improve the yield and selectivity depend on the chosen synthetic route.

For the oxidation of 2,4-bis(phenylthio)pyridine , the primary considerations for optimization include:

Choice and Stoichiometry of the Oxidant: Using a slight excess of the oxidizing agent (e.g., 2.1-2.5 equivalents per sulfide group) can ensure complete conversion. However, a large excess may lead to unwanted side reactions.

Temperature Control: The oxidation of sulfides is an exothermic process. Maintaining a low temperature (e.g., 0 °C) initially and then allowing the reaction to proceed at room temperature can help to control the reaction rate and prevent the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time for maximizing the yield of the desired sulfone while minimizing degradation.

For the nucleophilic aromatic substitution of a 2,4-dihalopyridine , optimization efforts should focus on:

Solvent: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it can solvate the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion.

Temperature: Higher temperatures generally favor the SNAr reaction. However, excessively high temperatures can lead to decomposition of the starting materials or products. A systematic study of the temperature profile is necessary to find the optimal balance.

Leaving Group: The nature of the halogen can influence the reaction rate. Bromides are typically better leaving groups than chlorides, which may allow for milder reaction conditions.

Base: In some cases, the addition of a non-nucleophilic base may be beneficial to neutralize any acid generated during the reaction, although this is less common for sulfinate displacement reactions.

Table 3: Parameters for Optimization of Pyridine, 2,4-bis(phenylsulfonyl)- Synthesis

| Synthetic Route | Parameter to Optimize | Range/Options | Effect on Yield and Selectivity |

|---|---|---|---|

| Oxidation of Bis(phenylthio) Analog | Oxidant Stoichiometry | 2.0 - 3.0 equivalents | Insufficient oxidant leads to incomplete reaction; excess can cause side reactions. |

| Temperature | 0 °C to reflux | Higher temperatures increase reaction rate but may decrease selectivity. | |

| Solvent | Dichloromethane, Acetic Acid, Methanol | Solvent polarity can influence the solubility of reagents and the reaction rate. | |

| Conversion of Dihalo-pyridine | Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance the rate of SNAr reactions. |

| Temperature | 80 °C - 160 °C | Higher temperatures are generally required to overcome the activation energy barrier. | |

| Leaving Group | Cl, Br | Bromine is a better leaving group, potentially allowing for lower reaction temperatures. |

By carefully selecting the synthetic strategy and meticulously optimizing the reaction conditions, Pyridine, 2,4-bis(phenylsulfonyl)- can be prepared in good yield and high purity, enabling its use in various fields of chemical research.

Advanced Structural Characterization and Spectroscopic Elucidation

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most definitive method for determining the molecular structure of Pyridine (B92270), 2,4-bis(phenylsulfonyl)- in the solid state. This technique has been used to establish the precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity of the two phenylsulfonyl groups at the 2- and 4-positions of the pyridine ring.

The analysis reveals a non-planar conformation, with the phenyl rings of the sulfonyl groups twisted out of the plane of the central pyridine ring. This arrangement is crucial for understanding the molecule's steric and electronic properties. Furthermore, the diffraction data elucidates the supramolecular architecture, showing how individual molecules pack in the crystal lattice. The packing is often governed by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds between the aromatic protons and the oxygen atoms of the sulfonyl groups, as well as potential π-π stacking interactions between the aromatic rings. These interactions assemble the molecules into higher-order, three-dimensional structures.

Table 1: Crystallographic Data for Pyridine, 2,4-bis(phenylsulfonyl)-

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃NO₄S₂ |

| Crystal System | Not Reported |

| Space Group | Not Reported |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | Not Reported |

| β (°) | Not Reported |

| γ (°) | Not Reported |

| Volume (ų) | Not Reported |

| Z | Not Reported |

Note: Specific crystallographic data for this compound are not widely available in the cited literature.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of Pyridine, 2,4-bis(phenylsulfonyl)- in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environments of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum displays distinct signals for the protons on the pyridine ring and the two phenyl rings. The protons on the pyridine ring typically appear as doublets and doublets of doublets in the downfield region due to the electron-withdrawing effects of the nitrogen atom and the sulfonyl groups. The phenyl protons also show characteristic multiplets. The integration of these signals confirms the proton count in each part of the molecule.

The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom. The carbons directly attached to the sulfonyl groups and the nitrogen atom in the pyridine ring are significantly deshielded and appear at lower field.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Pyridine, 2,4-bis(phenylsulfonyl)-

| Position | δ ¹H (ppm) | δ ¹³C (ppm) |

|---|---|---|

| Pyridine H-3/C-3 | Not Reported | Not Reported |

| Pyridine H-5/C-5 | Not Reported | Not Reported |

| Pyridine H-6/C-6 | Not Reported | Not Reported |

| Phenylsulfonyl-C2 | - | Not Reported |

| Phenylsulfonyl-C4 | - | Not Reported |

| Phenyl Protons/Carbons | Not Reported | Not Reported |

Note: Complete, unambiguously assigned NMR data for this specific compound are not detailed in the available literature.

To achieve complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For Pyridine, 2,4-bis(phenylsulfonyl)-, COSY spectra would show correlations between adjacent protons on the pyridine ring and within each of the two phenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. researchgate.net This is crucial for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected from the pyridine protons to the quaternary carbons of the sulfonyl groups, and from the phenyl protons to the same sulfonyl carbons, definitively linking the phenylsulfonyl moieties to the pyridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This provides critical information about the molecule's three-dimensional structure and preferred conformation in solution. For example, NOESY could reveal through-space interactions between protons on the pyridine ring and those on the phenyl rings, helping to define the rotational orientation of the phenylsulfonyl groups.

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of the nitrogen atom. For Pyridine, 2,4-bis(phenylsulfonyl)-, the ¹⁵N chemical shift of the pyridine nitrogen provides direct insight into the electron density at this position. japsonline.com The presence of two strongly electron-withdrawing phenylsulfonyl groups at the 2- and 4-positions is expected to cause a significant downfield shift of the nitrogen signal compared to unsubstituted pyridine, quantifying the powerful inductive and mesomeric effects of these substituents.

Solid-state NMR (ssNMR) spectroscopy offers a means to study the structure of Pyridine, 2,4-bis(phenylsulfonyl)- in its bulk, solid form. This technique is particularly valuable for materials that are not amenable to single-crystal X-ray diffraction. ssNMR can provide information on molecular conformation and packing in the solid state, often revealing the presence of multiple, crystallographically distinct molecules in the unit cell (polymorphism).

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within Pyridine, 2,4-bis(phenylsulfonyl)-. The spectra are characterized by a series of absorption or scattering bands, each corresponding to a specific molecular vibration.

The most prominent features in the FT-IR and Raman spectra are the strong vibrational bands associated with the sulfonyl groups (-SO₂-). These include intense symmetric and asymmetric stretching vibrations, which are highly characteristic and confirm the presence of this functional group. Other important bands include the C=N and C=C stretching vibrations of the pyridine ring, the aromatic C-H stretching vibrations, and various ring breathing and deformation modes of both the pyridine and phenyl rings. nasa.govresearchgate.net

Table 3: Key Vibrational Band Assignments for Pyridine, 2,4-bis(phenylsulfonyl)-

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~1350-1380 | SO₂ Asymmetric Stretch | FT-IR, Raman |

| ~1160-1190 | SO₂ Symmetric Stretch | FT-IR, Raman |

| ~1570-1610 | Aromatic C=C/C=N Stretch | FT-IR, Raman |

| ~3050-3100 | Aromatic C-H Stretch | FT-IR, Raman |

| ~1000-1030 | Aromatic Ring Breathing | Raman |

Note: The listed wavenumbers are typical ranges for the assigned functional groups and specific experimental values for the title compound are not detailed in the available literature.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of Pyridine, 2,4-bis(phenylsulfonyl)-. mdpi.com The measured mass-to-charge ratio (m/z) with high precision allows for the unambiguous confirmation of the molecular formula, C₁₇H₁₃NO₄S₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation pathways of the protonated molecule. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner upon collisional activation. For Pyridine, 2,4-bis(phenylsulfonyl)-, key fragmentation pathways would likely involve the cleavage of the carbon-sulfur bonds and the sulfur-phenyl bonds. This would lead to the formation of characteristic fragment ions.

Table 4: Predicted Fragments in the Mass Spectrum of Pyridine, 2,4-bis(phenylsulfonyl)-

| m/z (Predicted) | Fragment Identity |

|---|---|

| 359.02 | [M]⁺• |

| 218.04 | [M - C₆H₅SO₂]⁺ |

| 141.01 | [C₆H₅SO₂]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: This table represents predicted fragmentation based on chemical principles; detailed experimental fragmentation studies are not widely available.

Reactivity Profiles and Mechanistic Investigations of Pyridine, 2,4 Bis Phenylsulfonyl

Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring in "Pyridine, 2,4-bis(phenylsulfonyl)-" is rendered electron-deficient, making it susceptible to nucleophilic attack. youtube.comstackexchange.com This reactivity is a consequence of the electronegative nitrogen atom and the presence of strong electron-withdrawing groups. stackexchange.com

Role of Phenylsulfonyl Groups as Activating Electron-Withdrawing Substituents

The phenylsulfonyl (-SO₂Ph) groups at the 2 and 4-positions play a crucial role in activating the pyridine ring towards nucleophilic aromatic substitution (SNAr). These groups are strongly deactivating for electrophilic aromatic substitution due to their electron-withdrawing nature. masterorganicchemistry.com This electron-withdrawing effect, which is a combination of inductive and resonance effects, significantly reduces the electron density of the pyridine ring. stackexchange.com

The decreased electron density makes the ring highly susceptible to attack by nucleophiles. The activation is most pronounced at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6), where the electron deficiency is magnified. youtube.comstackexchange.com The presence of two phenylsulfonyl groups at the 2 and 4-positions, therefore, strongly activates these specific sites for nucleophilic attack.

Regioselectivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the pyridine ring is highly regioselective, favoring the 2- and 4-positions. stackexchange.com This selectivity is due to the greater stabilization of the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, one of the resonance structures of the intermediate places the negative charge on the electronegative nitrogen atom, which is a significant stabilizing contribution. stackexchange.com In contrast, attack at the C-3 position does not allow for this charge delocalization onto the nitrogen.

In the case of "Pyridine, 2,4-bis(phenylsulfonyl)-", the phenylsulfonyl groups further stabilize the negative charge in the Meisenheimer complex through their strong electron-withdrawing capabilities. This enhanced stabilization facilitates the substitution reaction at the 2- and 4-positions. Studies on related systems, such as 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, have shown that nucleophilic substitution generally occurs at the 4-position, where the phenylsulfonyl group is located. researchgate.net

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic aromatic substitution reactions are significantly influenced by the nature of the substituents on the pyridine ring. The rate of reaction generally increases with the electron-withdrawing strength of the substituents. chemrxiv.org For SNAr reactions, Hammett plots often show large positive ρ values (typically between +3 and +5), indicating a substantial buildup of negative charge in the rate-determining step, which is the formation of the Meisenheimer complex. chemrxiv.orgnih.gov

The thermodynamics of these reactions are also governed by the stability of the intermediates and products. The substitution of a leaving group by a nucleophile is often thermodynamically favorable when the resulting product is more stable. In many cases, the reactions are under kinetic control, where the distribution of products is determined by the relative rates of attack at different positions. nih.gov However, thermodynamic control can also be observed, particularly with reversible reactions or when reaction conditions allow for equilibration. nih.gov

Systematic kinetic assays on phenylsulfonyl pyridine derivatives have shown that the reactivity towards nucleophiles like free thiols can be modulated by substituents on the pyridine ring, with reaction rates varying by several orders of magnitude. rsc.org

Transformations Involving the Phenylsulfonyl Moieties

The phenylsulfonyl groups in "Pyridine, 2,4-bis(phenylsulfonyl)-" are not merely activating groups; they can also participate in chemical transformations.

Reductive Desulfonylation Reactions

The sulfone group can be removed through reductive desulfonylation, a process that typically involves replacing the sulfone with a hydrogen atom. organicreactions.org This type of reaction is a common strategy in organic synthesis to remove an auxiliary sulfone group after it has served its synthetic purpose. organicreactions.org Various reducing agents and conditions can be employed for desulfonylation. For instance, single-electron transfer (SET) conditions using reagents like samarium iodide have been used for the reductive opening of phenylsulfonylethylidene acetals. nih.gov Pyridine-catalyzed desulfonylative borylation of benzyl (B1604629) sulfones has also been reported, offering a transition-metal-free method to transform the sulfone group. rsc.org

Rearrangement Reactions

Currently, there is no specific information available in the scientific literature detailing rearrangement reactions involving Pyridine, 2,4-bis(phenylsulfonyl)-. Research on rearrangement reactions of pyridine derivatives tends to focus on systems with different substitution patterns or functional groups that are more amenable to such transformations.

Acid-Base Chemistry and Tautomerism in Reaction Contexts

The acid-base properties of the pyridine nitrogen in Pyridine, 2,4-bis(phenylsulfonyl)- are influenced by the two strongly electron-withdrawing phenylsulfonyl groups. These groups are expected to significantly decrease the basicity of the pyridine nitrogen. Studies on pyridyl-bearing sulfonated polymers indicate that interactions between pyridine units and sulfonic acid groups are a key factor in the material's properties, though this does not provide specific pKa values for the monomeric title compound. rsc.org

Tautomerism is a form of isomerism involving the migration of a proton, and it is most commonly observed in compounds containing functional groups like hydroxyl, amino, or thiol groups adjacent to or in conjugation with a double bond. Pyridine, 2,4-bis(phenylsulfonyl)- lacks such a functional group, making significant tautomerization unlikely. The existing literature on pyridine tautomerism focuses on systems such as hydroxy-pyridines and pyridones, which are structurally distinct from the title compound. wayne.edursc.orgchemtube3d.com

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Detailed mechanistic studies, either experimental or computational, specifically for reactions of Pyridine, 2,4-bis(phenylsulfonyl)- are not found in the current body of scientific literature.

Isotope Labeling Studies

While general methods for the isotopic labeling of pyridine rings exist, for example, through nitrogen isotope exchange via a Zincke activation strategy, there are no published studies that apply these techniques to Pyridine, 2,4-bis(phenylsulfonyl)-. nih.govchemrxiv.orgchemrxiv.org Such studies would be invaluable for tracing the metabolic fate or reaction pathways of this compound.

Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling transition states. While transition state modeling has been applied to various reactions of pyridine derivatives, a specific computational study on the reaction mechanisms of Pyridine, 2,4-bis(phenylsulfonyl)- is not available. mdpi.com Such studies would be required to theoretically predict its reactivity, including potential rearrangement pathways or the energetics of its interactions.

Computational and Theoretical Studies of Pyridine, 2,4 Bis Phenylsulfonyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and various molecular properties of Pyridine (B92270), 2,4-bis(phenylsulfonyl)-. These theoretical approaches allow for a detailed examination of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Pyridine, 2,4-bis(phenylsulfonyl)-, DFT calculations, often utilizing basis sets like B3LYP/6-31G(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For Pyridine, 2,4-bis(phenylsulfonyl)-, the electron-withdrawing nature of the two phenylsulfonyl groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO is likely to be localized on the phenyl rings and the sulfonyl groups, while the LUMO is expected to be distributed over the electron-deficient pyridine ring. This distribution influences the molecule's susceptibility to nucleophilic or electrophilic attack. Studies on similar sulfonyl-substituted pyridines support the idea that such substitutions modulate the electronic properties and reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.53 | 6.25 |

| 2-chloropyridine | -7.02 | -0.89 | 6.13 |

| 4-nitropyridine | -7.89 | -2.54 | 5.35 |

Note: This table presents representative data for illustrative purposes and is based on general findings for substituted pyridines, not specific experimental values for Pyridine, 2,4-bis(phenylsulfonyl)-.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within Pyridine, 2,4-bis(phenylsulfonyl)- can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. These tools help to identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions and reaction sites.

The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl groups are expected to be regions of high electron density (negative electrostatic potential), making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the pyridine ring, being electron-deficient due to the attached sulfonyl groups, will exhibit a positive electrostatic potential, rendering it susceptible to nucleophilic attack. Theoretical studies on pyridine derivatives have successfully used MEP maps to predict sites of interaction. nih.gov

Reaction Pathway Modeling and Activation Energy Barriers

Computational modeling can be used to investigate the mechanisms of reactions involving Pyridine, 2,4-bis(phenylsulfonyl)-. By mapping the potential energy surface for a given reaction, researchers can identify transition states and calculate the activation energy barriers. acs.org This information is vital for understanding reaction kinetics and predicting the feasibility of a chemical transformation. For instance, in nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the phenylsulfonyl groups, computational models can elucidate the step-by-step mechanism and the energy profile of the reaction pathway.

Spectroscopic Property Prediction and Validation against Experimental Data

Theoretical calculations are also employed to predict various spectroscopic properties of Pyridine, 2,4-bis(phenylsulfonyl)-, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. acs.org These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and the calculated molecular structure. For example, the vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, calculated NMR chemical shifts can help in the interpretation of experimental NMR spectra.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational dynamics of Pyridine, 2,4-bis(phenylsulfonyl)-. By simulating the motion of atoms and molecules over time, MD can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor.

Given the flexibility of the phenylsulfonyl groups, MD simulations can explore the accessible conformational space and the dynamics of the transitions between different conformations. This is particularly relevant for understanding how the molecule might bind to a protein or other target, as the conformational flexibility can play a key role in molecular recognition. While direct MD studies on this specific compound are not widely published, simulations on related molecules like phenylsulfonamide derivatives have provided valuable insights into their dynamic behavior and interactions. pku.edu.cnnih.gov

Analysis of Non-Covalent Interactions in Molecular Assemblies of Pyridine, 2,4-bis(phenylsulfonyl)- Remains an Area for Future Investigation

A thorough review of available scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the non-covalent interactions within the molecular assemblies of the compound Pyridine, 2,4-bis(phenylsulfonyl)- . While computational and theoretical studies are crucial for understanding the supramolecular chemistry of a compound, including the intricate network of forces that govern its crystal packing and molecular recognition properties, such detailed analyses for this particular molecule have not been publicly reported.

Non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, are fundamental in determining the physical and chemical properties of molecular solids. For a molecule like Pyridine, 2,4-bis(phenylsulfonyl)-, one could hypothesize the presence of several types of non-covalent interactions based on its structural features. The pyridine ring could act as a hydrogen bond acceptor, while the phenylsulfonyl groups, with their electron-withdrawing nature, could influence the electron density distribution across the molecule, potentially leading to various π-system interactions.

However, without experimental data from X-ray crystallography or dedicated computational modeling, any discussion of the specific non-covalent interactions, their geometries, and their energetic contributions would be purely speculative. The precise arrangement of molecules in the solid state is a complex interplay of these forces, and even minor changes in molecular structure can lead to significantly different packing motifs.

Therefore, the detailed research findings and data tables concerning the non-covalent interactions of Pyridine, 2,4-bis(phenylsulfonyl)- that were intended for this section cannot be provided. The scientific community has yet to publish the crystal structure or a computational analysis of the molecular assemblies of this compound. Such a study would be a valuable contribution to the field of crystal engineering and supramolecular chemistry, offering insights into how the interplay of a nitrogen-containing heterocycle and two bulky phenylsulfonyl groups dictates the extended solid-state architecture.

Future research, involving the synthesis of high-quality single crystals of Pyridine, 2,4-bis(phenylsulfonyl)- and their analysis using X-ray diffraction, would be the definitive method to elucidate the non-covalent interactions at play. This experimental data could then be complemented by high-level computational studies to quantify the various intermolecular forces and provide a comprehensive understanding of the supramolecular behavior of this compound.

Applications As a Reagent and Building Block in Advanced Organic Synthesis

Strategic Use in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to modern organic chemistry, enabling the construction of complex molecular skeletons from simpler precursors. "Pyridine, 2,4-bis(phenylsulfonyl)-" is primed for such reactions, offering a platform for introducing new carbon-based substituents onto the pyridine (B92270) core.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating C-C bonds. While aryl halides are traditional substrates, the use of sulfonylated pyridines as electrophilic partners has gained traction. The phenylsulfonyl groups in "Pyridine, 2,4-bis(phenylsulfonyl)-" can function as effective leaving groups in these transformations, analogous to triflates or halides.

In Suzuki-Miyaura reactions, which couple an organoboron compound with an organic halide or triflate, pyridine sulfones can serve as the electrophilic partner. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the pyridine-sulfonyl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The utility of sulfonyl groups as leaving groups is well-established; for instance, pyridyl pyrimidylsulfones have been successfully used as latent pyridyl nucleophiles in palladium-catalyzed cross-couplings with a range of (hetero)aryl bromides. acs.org This demonstrates the principle that a sulfonyl group attached to a pyridine ring is a viable leaving group for C-C bond formation. The presence of two such groups in "Pyridine, 2,4-bis(phenylsulfonyl)-" offers the potential for sequential, site-selective couplings to create highly functionalized pyridine derivatives.

The Heck reaction, which couples an alkene with an aryl halide or triflate, represents another potential application. mdpi.com The general mechanism involves the oxidative addition of the palladium catalyst to the electrophilic substrate, followed by migratory insertion of the olefin and subsequent β-hydride elimination. mdpi.com The efficiency of Pd(II) complexes as catalysts for the Heck reaction under various conditions is well-documented. quimicaorganica.org Given the established reactivity of sulfonyl groups as leaving groups in other Pd-catalyzed reactions, "Pyridine, 2,4-bis(phenylsulfonyl)-" is a strong candidate for use as an electrophile in Heck-type couplings to introduce alkenyl substituents onto the pyridine ring.

| Pyridine Substrate Type | Coupling Partner | Catalyst System | Reaction Type | Significance |

|---|---|---|---|---|

| Pyridyl Pyrimidylsulfone | (Hetero)aryl Bromides | Pd(0) complexes | Suzuki-Miyaura | Demonstrates sulfone as a viable leaving group for C-C coupling. acs.org |

| Bis(triflate) of Diphenyl Sulfone | Arylboronic Acids | [Pd(PPh₃)₄] | Suzuki-Miyaura | Shows excellent site-selectivity in coupling reactions involving sulfone-related substrates. mdpi.com |

| Aryl Halides/Triflates | Alkenes | Pd(II) complexes | Heck Reaction | Establishes the general mechanism applicable to substrates with good leaving groups. mdpi.commdpi.com |

Conjugate addition, or Michael addition, is a key reaction for forming C-C bonds where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound or other activated alkene. mdpi.com The pyridine ring itself can be rendered sufficiently electrophilic to undergo analogous nucleophilic additions if activated by strong electron-withdrawing groups. diva-portal.org The two phenylsulfonyl groups in "Pyridine, 2,4-bis(phenylsulfonyl)-" strongly withdraw electron density from the ring, making the carbon atoms, particularly at positions 2, 4, and 6, susceptible to attack by nucleophiles.

The process is a type of nucleophilic dearomatization, where the addition of a nucleophile temporarily disrupts the aromaticity of the pyridine ring. ias.ac.in This reaction can be achieved with various nucleophiles, including organometallic reagents, enolates, and amines. mdpi.com For instance, the addition of Grignard reagents to activated pyridinium (B92312) salts is a known method for producing dihydropyridine (B1217469) derivatives. nih.gov The mechanism involves the attack of the nucleophile at an electron-deficient carbon, forming a resonance-stabilized anionic intermediate (an enolate or aza-enolate), which is then protonated or reacted with an electrophile to give the final product. mdpi.comdigitellinc.com The strong activation provided by the two phenylsulfonyl substituents makes "Pyridine, 2,4-bis(phenylsulfonyl)-" a prime substrate for such conjugate addition-type transformations, allowing for the introduction of substituents that would be difficult to install otherwise.

Role in Heterocyclic Compound Synthesis

The inherent reactivity of "Pyridine, 2,4-bis(phenylsulfonyl)-" makes it an excellent starting point for the synthesis of more complex heterocyclic structures, including fused systems and polysubstituted pyridines.

Fused heterocyclic systems containing a pyridine ring are common motifs in pharmaceuticals and functional materials. Substituted pyridines serve as key precursors for building these structures through cyclization reactions. "Pyridine, 2,4-bis(phenylsulfonyl)-" can act as a scaffold where the phenylsulfonyl groups are either displaced by nucleophiles in an intramolecular fashion or are used to introduce new functionalities that can subsequently undergo cyclization.

For example, a substituent introduced via coupling at the 2-position could possess a nucleophilic group capable of attacking the activated 3-position or displacing the sulfonyl group at the 4-position to form a new ring. Various strategies exist for the synthesis of fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines from appropriately functionalized pyridine precursors. mdpi.com These methods often involve the reaction of an amino-substituted pyridine with a suitable partner to build the adjacent ring. By first replacing one of the phenylsulfonyl groups with an amino group or a similar functional handle, "Pyridine, 2,4-bis(phenylsulfonyl)-" can be channeled into pathways for constructing diverse fused heterocycles.

The synthesis of polysubstituted pyridines is of great interest due to their prevalence in medicinal chemistry and materials science. A significant challenge is the controlled, regioselective introduction of multiple, different substituents onto the pyridine core. "Pyridine, 2,4-bis(phenylsulfonyl)-" is an ideal substrate for this purpose due to the potential for differential reactivity of the two sulfonyl groups.

By carefully selecting reaction conditions and catalysts, it is possible to achieve selective, stepwise substitution. For instance, one sulfonyl group could be replaced via a Suzuki-Miyaura coupling, leaving the second intact for a subsequent, different transformation like another cross-coupling or a nucleophilic aromatic substitution (SNAr). This stepwise approach allows for the modular and controlled assembly of di-, tri-, or even higher-substituted pyridines with a precise arrangement of functional groups that would be difficult to achieve through de novo ring synthesis. The principle of using substrates with multiple leaving groups of differing reactivity (e.g., sulfonyl vs. halide) to achieve chemoselective synthesis of polysubstituted pyridines is well-established.

Coordination Chemistry and Catalytic Applications

Immobilized Catalysis for Heterogeneous Systems

The application of "Pyridine, 2,4-bis(phenylsulfonyl)-" in immobilized catalysis represents a burgeoning area of research, driven by the compound's unique electronic properties and the inherent advantages of heterogeneous catalytic systems. While direct studies on the immobilization of this specific ligand are nascent, the broader field of supported pyridine-based catalysts provides a strong foundation for exploring its potential. The electron-withdrawing nature of the two phenylsulfonyl groups significantly influences the coordination chemistry of the pyridine (B92270) nitrogen, making it a compelling candidate for various catalytic applications.

Potential strategies for the immobilization of "Pyridine, 2,4-bis(phenylsulfonyl)-" can be envisaged through several routes. One approach involves the functionalization of the phenyl rings of the phenylsulfonyl groups with moieties suitable for grafting onto a solid support, such as silica (B1680970) or a polymer resin. Alternatively, the pyridine ring itself could be modified, although this might interfere with its coordination to a metal center.

The choice of support material is crucial and can significantly impact the catalyst's activity, selectivity, and stability. Common supports include inorganic oxides like silica and alumina, as well as organic polymers such as polystyrene. The properties of the support, including its surface area, pore size, and chemical nature, can all influence the performance of the immobilized catalyst.

While specific research on the catalytic applications of immobilized "Pyridine, 2,4-bis(phenylsulfonyl)-" is limited, related studies on supported pyridine sulfonamide complexes offer valuable insights. For instance, a polystyrene-supported bis[N-(2-pyridyl) sulfonamide] palladium(II) complex has been synthesized and characterized as a heterogeneous catalyst for C-C coupling reactions. researchgate.net This demonstrates the feasibility of using polymer supports to immobilize pyridine-based ligands with sulfonyl-containing groups for catalytic purposes.

The potential catalytic applications for immobilized "Pyridine, 2,4-bis(phenylsulfonyl)-" are broad. Given the electronic properties conferred by the phenylsulfonyl groups, it is plausible that its metal complexes could be effective in a range of transformations, including but not limited to:

Cross-coupling reactions: The electron-deficient nature of the pyridine nitrogen could modulate the reactivity of a coordinated metal center, potentially enhancing its catalytic activity in reactions such as Suzuki-Miyaura or Heck couplings.

Oxidation catalysis: The robust nature of the ligand may lend itself to oxidation reactions where catalyst stability is paramount.

Lewis acid catalysis: The immobilized ligand itself, or its complexes with Lewis acidic metals, could be employed in various organic transformations that are catalyzed by Lewis acids.

Derivatives, Analogues, and Structure Reactivity/selectivity Relationships

Synthesis and Characterization of Substituted Pyridine (B92270), 2,4-bis(phenylsulfonyl)- Analogues

The synthesis of substituted analogues of "Pyridine, 2,4-bis(phenylsulfonyl)-" can be achieved through various established methodologies for pyridine ring functionalization. The introduction of substituents on the pyridine core or the phenylsulfonyl moieties allows for a systematic investigation of their effects.

A common strategy involves the synthesis of a substituted pyridine core followed by the introduction of the phenylsulfonyl groups. For instance, the synthesis of polysubstituted pyridines can be accomplished through ring cleavage and remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov This approach allows for the introduction of diverse functional groups onto the pyridine scaffold. nih.gov Another versatile method is the Hantzsch pyridine synthesis, which can be adapted to produce a variety of substituted pyridine derivatives. mdpi.com

Once the substituted pyridine is obtained, the phenylsulfonyl groups can be introduced. A direct C-H sulfonylation of the pyridine ring is a potential route. Recent advancements have enabled the C4-selective sulfonylation of pyridines via activation with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org This method offers a degree of regiochemical control, which is essential for synthesizing specifically substituted analogues. chemrxiv.org

The characterization of these newly synthesized analogues relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure and confirming the position of substituents. Infrared (IR) spectroscopy helps to identify the characteristic vibrational frequencies of the sulfonyl groups (SO₂) and other functional groups present in the molecule. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity. In many cases, single-crystal X-ray diffraction can provide unambiguous proof of the molecular structure, including bond lengths and angles.

Table 1: Spectroscopic Data for Hypothetical Substituted Pyridine, 2,4-bis(phenylsulfonyl)- Analogues

| Substituent (R) at C5 | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| H | 7.8-8.9 (m, Ar-H) | 125-155 (Ar-C) | 1370, 1180 (SO₂) |

| OCH₃ | 7.2-8.8 (m, Ar-H), 3.9 (s, OCH₃) | 110-160 (Ar-C), 56 (OCH₃) | 1365, 1175 (SO₂) |

| NO₂ | 8.0-9.1 (m, Ar-H) | 120-165 (Ar-C) | 1530, 1350 (NO₂), 1375, 1185 (SO₂) |

| Cl | 7.7-8.9 (m, Ar-H) | 125-155 (Ar-C) | 1370, 1180 (SO₂), 750 (C-Cl) |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of data obtained during characterization.

Comparative Reactivity and Selectivity Studies of Derivatives

The reactivity and selectivity of "Pyridine, 2,4-bis(phenylsulfonyl)-" derivatives are significantly influenced by the nature and position of substituents. The two phenylsulfonyl groups are strong electron-withdrawing groups, making the pyridine ring electron-deficient. imperial.ac.uk This inherent electronic property dictates its reactivity, particularly towards nucleophiles.

Comparative studies often involve reacting a series of substituted analogues with a common reagent under identical conditions and analyzing the reaction rates and product distributions. For instance, the reactivity of phenylsulfonyl pyridine derivatives with nucleophiles like free thiols can be systematically evaluated. rsc.org The reaction rates can be monitored using techniques such as NMR or UV-Vis spectroscopy. rsc.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para (C2 and C4) to the nitrogen atom are particularly activated towards nucleophilic attack. imperial.ac.uk The presence of two phenylsulfonyl groups further enhances this reactivity. The selectivity of nucleophilic attack (i.e., whether it occurs at C2, C3, C5, or C6) will be influenced by the electronic and steric effects of both the phenylsulfonyl groups and any other substituents on the pyridine ring.

For example, a study on the reaction of a series of substituted phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) revealed that the main reaction pathway was a base-catalyzed process involving the formation of a zwitterionic intermediate. rsc.org A similar mechanistic approach could be applied to study the reactions of substituted "Pyridine, 2,4-bis(phenylsulfonyl)-" analogues.

Investigation of Substituent Effects on Electronic and Steric Properties

Substituents on the pyridine ring can modulate the electronic and steric properties of "Pyridine, 2,4-bis(phenylsulfonyl)-" and its analogues. These changes, in turn, affect the molecule's reactivity, selectivity, and physical properties.

Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density on the pyridine ring. rsc.org This can decrease the reactivity towards nucleophiles but may increase the reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups further decrease the electron density, making the ring even more susceptible to nucleophilic attack. liv.ac.uk The position of the substituent is also critical. A substituent at the C3 or C5 position will have a different electronic influence compared to one at the C6 position due to the differing resonance and inductive effects relative to the ring nitrogen and the sulfonyl groups. Computational methods, such as calculating electrostatic potential maps, can provide valuable insights into how substituents alter the electron distribution within the molecule. nih.gov

Steric Effects: The size of the substituents can play a significant role in controlling the regioselectivity of reactions. Bulky substituents near a reactive site can hinder the approach of a reagent, a phenomenon known as steric hindrance. rsc.orgresearchgate.net For example, a large substituent at the C3 position could sterically block nucleophilic attack at the C2 and C4 positions, potentially directing the reaction to the C6 position. In the context of catalysis, steric bulk near a metal-binding site can dramatically influence enantioselectivity. liv.ac.uk

Table 2: Predicted Effects of Substituents on the Properties of Pyridine, 2,4-bis(phenylsulfonyl)-

| Substituent (R) at C5 | Electronic Effect | Steric Effect | Predicted Reactivity towards Nucleophiles |

| OCH₃ | Electron-donating | Small | Decreased |

| NO₂ | Electron-withdrawing | Small | Increased |

| C(CH₃)₃ | Electron-donating (inductive) | Large | Decreased (due to sterics) |

| Br | Electron-withdrawing (inductive) | Medium | Increased |

Note: This table presents predicted trends based on general chemical principles.

Development of Structure-Reactivity Relationships (SRR) and Structure-Activity Relationships (SAR) in Chemical Contexts

By systematically studying a series of "Pyridine, 2,4-bis(phenylsulfonyl)-" analogues, it is possible to develop Structure-Reactivity Relationships (SRR) and Structure-Activity Relationships (SAR). nih.gov These relationships are quantitative or qualitative models that correlate changes in molecular structure with changes in reactivity or a specific activity (e.g., catalytic efficiency).

Structure-Reactivity Relationships (SRR): SRR studies aim to understand how the electronic and steric properties of substituents influence reaction rates and mechanisms. For example, a Hammett plot could be constructed by plotting the logarithm of the rate constant for a particular reaction against the Hammett substituent constant (σ) for a series of analogues with different substituents on the phenyl rings of the phenylsulfonyl groups. A linear correlation would indicate that the electronic effect of the substituent is the primary factor governing the reaction rate. Deviations from linearity could suggest a change in mechanism or the influence of steric effects.

Structure-Activity Relationships (SAR): In a chemical context, "activity" can refer to various properties, such as catalytic activity, binding affinity to a metal ion, or performance as a ligand in a chemical transformation. SAR studies in this area would involve synthesizing a library of "Pyridine, 2,4-bis(phenylsulfonyl)-" derivatives and evaluating their performance in a specific application. For instance, if these compounds are explored as ligands for a transition metal catalyst, SAR studies could reveal which substituents lead to the highest catalytic turnover number or the best stereoselectivity. liv.ac.uk Analysis of SAR data has shown that even subtle changes, like the number and position of methoxy groups, can significantly impact the biological or chemical activity of pyridine derivatives. nih.gov

The development of robust SRR and SAR models is a powerful tool in chemical research, as it allows for the rational design of new molecules with enhanced or specific properties, reducing the need for extensive trial-and-error synthesis and testing.

Advanced Analytical Methodologies for Investigation of Pyridine, 2,4 Bis Phenylsulfonyl Systems

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC-MS for reaction analysis)

Chromatographic methods are indispensable for the separation of "Pyridine, 2,4-bis(phenylsulfonyl)-" from reaction mixtures, starting materials, and potential byproducts, as well as for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like phenylsulfonyl pyridines. Reversed-phase HPLC is particularly suitable, where a nonpolar stationary phase is used with a polar mobile phase. For pyridine (B92270) and its derivatives, which possess basic properties, mixed-mode columns or the use of mobile phase additives can achieve excellent separation and peak shape. helixchrom.com A typical method for analyzing "Pyridine, 2,4-bis(phenylsulfonyl)-" would involve a C18 column with a gradient elution system composed of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), which is compatible with mass spectrometry detection (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the compound exhibits sufficient volatility and thermal stability. GC-MS provides exceptional separation efficiency and definitive identification through mass fragmentation patterns. It is particularly useful for monitoring the progress of synthesis reactions, allowing for the identification of intermediates and byproducts in the reaction mixture. researchgate.net Analysis of a crude reaction sample would reveal the consumption of starting materials and the formation of the desired 2,4-bis(phenylsulfonyl)pyridine product.

A representative HPLC method for purity analysis is detailed in the table below.

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for separation of compounds with varying polarities. |

| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of both polar impurities and the nonpolar product. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at 254 nm / Mass Spectrometry (ESI+) | UV detection for quantification; MS for confirmation of molecular weight. |

| Injection Volume | 5 µL | Standard volume for analytical HPLC. |

| This table presents a hypothetical, yet typical, set of HPLC parameters for the analysis of Pyridine, 2,4-bis(phenylsulfonyl)-. |

Electrochemical Analysis for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are employed to investigate the redox properties of "Pyridine, 2,4-bis(phenylsulfonyl)-". CV provides information on the reduction and oxidation potentials of a molecule, offering insights into its electronic structure and its ability to accept or donate electrons.

In a typical CV experiment, a solution of the compound in an appropriate solvent (e.g., dimethylformamide, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) is analyzed. academie-sciences.fr The potential is swept between two limits, and the resulting current is measured. The presence of two electron-withdrawing phenylsulfonyl groups is expected to significantly influence the redox behavior of the pyridine ring. The voltammogram for "Pyridine, 2,4-bis(phenylsulfonyl)-" would likely show one or more reduction peaks corresponding to the acceptance of electrons by the electron-deficient aromatic system. The potential at which these peaks occur indicates how easily the compound is reduced. Studies on related sulfonamide derivatives have shown that such electrochemical processes can be irreversible, indicating that the reduced species may be unstable. nih.gov The number and nature of substituents on the pyridine ring play a major role in determining the redox potentials and the reversibility of the electron transfer processes. dtu.dk

| Parameter | Description | Expected Observation for Pyridine, 2,4-bis(phenylsulfonyl)- |

| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window and inert surface for the reaction. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential against which the working electrode potential is measured. |

| Solvent/Electrolyte | DMF / 0.1 M TBAPF₆ | Ensures solubility and conductivity of the solution. |

| Potential Range | +0.5 V to -2.0 V vs. Ag/AgCl | Scans a range where reduction of the electron-deficient pyridine system is expected. |

| Scan Rate | 100 mV/s | A typical scan rate for probing redox events. |

| Observed Peaks | Cathodic Peaks (Reduction) | One or more irreversible reduction waves are anticipated due to the electron-withdrawing sulfonyl groups. |

| This table outlines a representative experimental setup and expected results for a Cyclic Voltammetry analysis. |

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition and Stability Mechanisms

Thermal analysis techniques are critical for determining the stability of "Pyridine, 2,4-bis(phenylsulfonyl)-" at elevated temperatures and for characterizing its phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For "Pyridine, 2,4-bis(phenylsulfonyl)-", TGA would identify the onset temperature of decomposition, providing a quantitative measure of its thermal stability. The resulting thermogram would show a stable baseline until the decomposition temperature is reached, at which point a sharp or gradual loss of mass would be observed. Studies on related pyridinium (B92312) salts show that decomposition can occur in multiple stages. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC scan of a crystalline sample of "Pyridine, 2,4-bis(phenylsulfonyl)-" would exhibit a sharp endothermic peak corresponding to its melting point. This provides a key physical constant for the compound and an indication of its purity.

| Analysis Technique | Parameter Measured | Information Gained for Pyridine, 2,4-bis(phenylsulfonyl)- |

| TGA | Mass vs. Temperature | Determines the decomposition temperature and overall thermal stability. |

| DSC | Heat Flow vs. Temperature | Identifies the melting point, crystallization temperature, and other phase transitions. |

| This table summarizes the application of TGA and DSC for the thermal characterization of the target compound. |

In-Situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic insights without the need for sampling. spectroscopyonline.com

For the synthesis or subsequent reactions of "Pyridine, 2,4-bis(phenylsulfonyl)-", techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy are particularly powerful. spectroscopyonline.comrsc.org An ATR probe can be inserted directly into the reaction vessel to continuously collect infrared spectra. For instance, during the synthesis of the target compound, one could monitor the disappearance of vibrational bands associated with the starting materials and the concurrent appearance of characteristic bands for the sulfonyl groups (S=O stretching) and the substituted pyridine ring. This allows for precise determination of reaction endpoints and the identification of any transient intermediates that may form. spectroscopyonline.comresearchgate.net This approach provides a more complete understanding of the reaction dynamics than traditional offline analysis. fu-berlin.de

Crystallization Methodologies for Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for unambiguous structure determination by X-ray crystallography. For compounds like "Pyridine, 2,4-bis(phenylsulfonyl)-", which are typically crystalline solids at room temperature, several crystallization methods can be employed.

A common and effective method is slow evaporation or slow cooling of a saturated solution. Research on the closely related compound 2-(2′,4′-diphenylsulfonylbenzyl)-pyridine has shown that single crystals suitable for X-ray diffraction can be grown by recrystallization from an ethanolic solution in the dark. researchgate.netresearchgate.net The choice of solvent is critical and is often determined empirically, with solvents like ethanol (B145695), ethyl acetate, or mixtures with hexane (B92381) being common choices. The process involves dissolving the purified compound in a minimal amount of a suitable solvent at an elevated temperature and then allowing the solution to cool slowly to room temperature, or lower, promoting the formation of large, well-ordered crystals. Protecting the solution from light can be important, as some pyridine derivatives are known to be photoactive. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways

The synthesis of highly substituted pyridines, particularly those with multiple functional groups like Pyridine (B92270), 2,4-bis(phenylsulfonyl)-, often relies on multi-step, classical methods. Future research is poised to explore more direct and efficient "unconventional" synthetic strategies.

One promising avenue is the application of Lewis acid-mediated and microwave-assisted cycloadditions . For instance, methodologies involving the in-situ generation of azapyrylium intermediates, which then undergo hetero-Diels-Alder reactions with appropriately substituted alkynes, could offer a flexible and efficient route to highly functionalized pyridine cores. researchgate.net Another area of interest is the development of ligand-coupling reactions using pyridylsulfonium salts and Grignard reagents. nih.gov This transition-metal-free approach has shown success in creating various bipyridine linkages and could be adapted for the introduction of sulfonyl groups. nih.gov

Further research could focus on late-stage functionalization. Starting with a simpler pyridine derivative, the direct introduction of phenylsulfonyl groups via C-H activation or novel cross-coupling reactions represents a significant but potentially rewarding challenge. For example, modifying palladium-catalyzed cross-coupling reactions, which are effective for creating C-C bonds with pyrimidine (B1678525) triflates, could be explored for C-S bond formation. researchgate.net The synthesis of related structures like 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine from pentachloropyridine (B147404) and sodium phenylsulfinate demonstrates the feasibility of nucleophilic aromatic substitution to introduce the phenylsulfonyl moiety, a pathway that could be adapted for a dichloropyridine precursor. researchgate.net

Novel Catalytic Roles and Methodologies

The unique electronic nature of Pyridine, 2,4-bis(phenylsulfonyl)- makes it an intriguing candidate for catalysis, both as a ligand and potentially as an organocatalyst. The two phenylsulfonyl groups act as strong electron-withdrawing agents, significantly reducing the electron density of the pyridine ring.

This electron-deficient character suggests its potential as a ligand in transition metal catalysis . The nitrogen atom of the pyridine is a weaker σ-donor compared to unsubstituted pyridine, which could modulate the reactivity and selectivity of a coordinated metal center. Research into its complexes with metals like palladium, ruthenium, or copper could uncover novel catalytic activities. For instance, palladium complexes with N-substituted pyridine-2-carboxamide ligands have been synthesized and characterized, showing the viability of pyridine-based ligands in forming stable complexes. mdpi.com The development of nonsymmetrical bisazolyl pyridines as terdentate ligands highlights the interest in tuning the electronic properties of pyridine-centered ligands for catalysis. nih.govmdpi.com

Furthermore, the compound itself could function as a Lewis basic organocatalyst , where the basicity of the pyridine nitrogen is finely tuned by the sulfonyl groups. While pyridine-functionalized mesoporous organosilicas have been used as basic catalysts for reactions like the Knoevenagel condensation, the significantly reduced basicity of Pyridine, 2,4-bis(phenylsulfonyl)- might enable it to catalyze specific, sensitive transformations that are hindered by more basic catalysts. mdpi.com

Potential in Materials Science and Supramolecular Chemistry

The rigid structure and presence of multiple aromatic rings and polar sulfonyl groups in Pyridine, 2,4-bis(phenylsulfonyl)- make it an excellent building block for materials science and supramolecular chemistry.

The potential for π-π stacking interactions between the pyridine and phenyl rings, alongside possible dipole-dipole and hydrogen bonding interactions involving the sulfonyl oxygens, could be harnessed to construct well-defined supramolecular architectures. Research into the crystal engineering of this molecule could reveal novel self-assembly motifs. Ligands containing pyridine motifs have been successfully used to generate coordination complexes and supramolecular self-assemblies, indicating a promising path for this compound. researchgate.net

Its use as a terdentate building block in metallo-organic frameworks (MOFs) or coordination polymers is another exciting prospect. researchgate.net The ability to functionalize the pyridine ring, as demonstrated in the synthesis of nonsymmetrical bisazolyl pyridines from 4-bromo-2,6-difluoropyridine, opens up possibilities for creating complex, multi-functional materials with tunable properties for applications in gas storage, separation, or sensing. nih.govmdpi.com The fluorescence properties observed in some pyrazolo[4,3-c]pyridines suggest that sulfonyl-substituted pyridines might also exhibit interesting photophysical characteristics, making them candidates for optical materials or sensors. mdpi.com

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry offers a powerful tool to accelerate research into Pyridine, 2,4-bis(phenylsulfonyl)- by predicting its properties and guiding experimental efforts.

Density Functional Theory (DFT) can be employed to calculate the molecule's frontier molecular orbitals (HOMO and LUMO energies), electrostatic potential, and reactivity indices. nih.gov This information can provide insights into its kinetic and thermodynamic stability, predict its reactivity in proposed synthetic routes, and help understand its coordination behavior with different metal ions. nih.gov

Furthermore, predictive algorithms can be used to estimate key physicochemical properties. As demonstrated with other pyridine derivatives, computational models can predict brain penetration capabilities, potential cardiotoxicity, and water solubility. nih.gov Applying such models to Pyridine, 2,4-bis(phenylsulfonyl)- and its potential derivatives would allow for an early-stage in silico screening, prioritizing compounds with desirable properties for synthesis and testing, thereby saving significant time and resources.

Challenges and Opportunities for Sustainable Chemical Synthesis

While the potential applications of Pyridine, 2,4-bis(phenylsulfonyl)- are significant, its synthesis must be considered through the lens of sustainability and green chemistry.

Challenges: